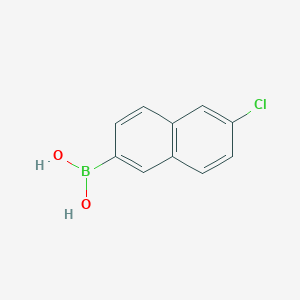

B-(6-chloro-2-naphthalenyl)Boronic acid

Description

Significance of Arylboronic Acids in Organic Synthesis and Beyond

Arylboronic acids are a class of organic compounds characterized by a boronic acid functional group (-B(OH)₂) attached to an aromatic ring. Their importance in modern chemistry is immense, primarily due to their role as key building blocks in a variety of chemical reactions. concordia.ca The most notable of these is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon (C-C) bonds. ambeed.com This reaction allows for the precise joining of two organic fragments, a process that is fundamental to the construction of complex molecular architectures. ambeed.com

The versatility, general stability, and relatively low toxicity of arylboronic acids have made them indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. googleapis.com Beyond their utility in C-C bond formation, their applications have expanded into C-N and C-O couplings (Chan-Lam coupling), conjugate additions, and as enzyme inhibitors and sensors for saccharides. concordia.caambeed.com The boron atom's Lewis acidic nature allows it to form reversible covalent complexes with diols and other nucleophiles, a property exploited in medicinal chemistry and chemical biology. ambeed.combldpharm.com

Evolution of Boronic Acid Chemistry and its Impact on Synthetic Methodologies

The journey of boronic acid chemistry began in 1860 when Edward Frankland reported the first synthesis of a boronic acid. googleapis.comambeed.comgoogle.com However, for over a century, their synthetic utility remained relatively niche. The landscape of organic synthesis was dramatically reshaped in 1979 with the discovery of the Suzuki-Miyaura coupling reaction. This breakthrough, which was recognized with the 2010 Nobel Prize in Chemistry, elevated boronic acids to a position of prominence in the synthetic chemist's toolkit.

Since this discovery, research has focused on expanding the scope and efficiency of reactions involving boronic acids. This includes the development of more active and stable catalysts, the use of boronate esters and trifluoroborate salts as alternatives to the free acids, and the application of these methods to increasingly complex molecular targets. The impact on medicinal chemistry has been particularly profound, with boronic acid moieties being incorporated into approved drugs, such as the proteasome inhibitor Bortezomib, used in cancer therapy. ambeed.com This evolution highlights a journey from chemical curiosity to an enabling technology in drug discovery and materials science.

Unique Position of Naphthalene-Derived Boronic Acids in Chemical Space

Naphthalene-derived boronic acids, such as B-(6-chloro-2-naphthalenyl)boronic acid, represent a specific subclass of arylboronic acids with distinct properties. The extended aromatic system of the naphthalene (B1677914) core, compared to a simple benzene (B151609) ring, imparts unique electronic and steric characteristics. These properties can influence the reactivity of the boronic acid and the physical properties of the resulting products, such as their fluorescence and ability to engage in π-π stacking interactions.

Research has shown that naphthalene boronic acids are valuable intermediates in the synthesis of pharmaceuticals and polyaromatic hydrocarbons. For instance, certain derivatives have been found to be effective enzyme stabilizers in detergent formulations. Furthermore, the incorporation of the naphthalene scaffold can enhance the hydrolytic stability and Lewis acidity of related boronic esters, which is advantageous for self-assembly processes and the creation of stable host-guest complexes. The larger surface area of the naphthalene ring system makes these compounds attractive for applications in materials science, including the development of organic light-emitting diodes (OLEDs). ambeed.com

Scope and Delimitation of Research on this compound

This article focuses exclusively on the chemical nature and synthetic utility of this compound. The available research identifies this compound primarily as a specialized chemical intermediate. Its principal application appears in the construction of complex heterocyclic molecules for medicinal chemistry research. The scope of this article is therefore to present the compound's known properties and detail its documented role as a reactant in synthetic pathways.

Information regarding dosage, administration, or specific safety and adverse effect profiles is strictly excluded. The content is based on its chemical identity and its function as a building block in organic synthesis, particularly in cross-coupling reactions.

Detailed Findings on this compound

This compound is a solid, air-stable organoboron compound. Its structure features a naphthalene ring system substituted with a chlorine atom at the 6-position and a boronic acid group at the 2-position.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 870822-86-9 |

| Molecular Formula | C₁₀H₈BClO₂ |

| Molecular Weight | 206.43 g/mol |

| Physical Form | Solid |

Table 1: Properties of this compound.

Synthesis

While specific, peer-reviewed synthetic procedures for this compound are not detailed in the surveyed literature, its synthesis can be accomplished through established methods for preparing arylboronic acids. A common and plausible route involves the reaction of a Grignard or organolithium reagent, generated from 2-bromo-6-chloronaphthalene (B585581), with a trialkyl borate (B1201080) ester (e.g., trimethyl borate) at low temperatures, followed by acidic hydrolysis to yield the final boronic acid. googleapis.comgoogle.com

Application in the Synthesis of a Factor Xa Inhibitor

A significant application of this compound is its use as a key reactant in the synthesis of potential therapeutic agents. A US patent details its use in preparing a novel hydrazine (B178648) compound intended to act as a blood coagulation factor Xa inhibitor. ambeed.com Such inhibitors are developed as anticoagulants for the treatment and prevention of thromboembolic disorders.

In the patented synthesis, this compound is coupled with another complex molecule to form the target compound, 4-(4-(1-(6-Chloronaphthalen-2-yl)-7-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridin-6(7H)-yl)piperidin-1-yl)morpholin-3-one. This reaction exemplifies the crucial role of this compound as a building block for introducing the 6-chloronaphthalenyl moiety into a larger, biologically active molecule. This specific application underscores the compound's relevance in the field of medicinal chemistry and drug discovery.

Structure

2D Structure

Properties

IUPAC Name |

(6-chloronaphthalen-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BClO2/c12-10-4-2-7-5-9(11(13)14)3-1-8(7)6-10/h1-6,13-14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKSSVXQGTJXFPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=C(C=C2)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870822-86-9 | |

| Record name | (6-chloronaphthalen-2-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for B 6 Chloro 2 Naphthalenyl Boronic Acid

Established Routes to Naphthalenylboronic Acids

Traditional methods for the synthesis of naphthalenylboronic acids, which are readily adaptable for the preparation of B-(6-chloro-2-naphthalenyl)boronic acid, are well-documented in chemical literature. These approaches can be broadly categorized into organometallic routes, transition-metal-catalyzed borylations, and direct C-H functionalization.

Organometallic Approaches (e.g., Grignard Reagents, Organolithium Compounds)

A cornerstone of boronic acid synthesis involves the reaction of an organometallic species with a trialkyl borate (B1201080), followed by acidic hydrolysis. This approach typically begins with the formation of a Grignard or organolithium reagent from a corresponding halo-naphthalene.

For the synthesis of this compound, a suitable starting material would be 2-bromo-6-chloronaphthalene (B585581). The synthesis would proceed via the formation of the Grignard reagent, (6-chloro-2-naphthalenyl)magnesium bromide, by reacting 2-bromo-6-chloronaphthalene with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). This organometallic intermediate is then treated with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures to form the corresponding boronic ester. Subsequent hydrolysis with an aqueous acid yields the final this compound.

Alternatively, an organolithium approach can be employed. This involves a halogen-lithium exchange reaction, typically using an alkyllithium reagent like n-butyllithium, with 2-bromo-6-chloronaphthalene at low temperatures. The resulting (6-chloro-2-naphthalenyl)lithium is then quenched with a trialkyl borate, followed by hydrolysis to afford the desired boronic acid.

| Reagent Type | Starting Material | Key Reagents | Intermediate | Product |

| Grignard Reagent | 2-Bromo-6-chloronaphthalene | 1. Mg, THF 2. B(OR)₃ 3. H₃O⁺ | (6-Chloro-2-naphthalenyl)magnesium bromide | This compound |

| Organolithium Compound | 2-Bromo-6-chloronaphthalene | 1. n-BuLi, THF 2. B(OR)₃ 3. H₃O⁺ | (6-Chloro-2-naphthalenyl)lithium | This compound |

Transition Metal-Catalyzed Borylation of Halonaphthalenes (e.g., Miyaura Borylation)

The Miyaura borylation is a powerful and widely used method for the synthesis of aryl and heteroaryl boronic esters. alfa-chemistry.com This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a base. alfa-chemistry.com

To synthesize the pinacol (B44631) ester of this compound, 2-bromo-6-chloronaphthalene can be reacted with B₂pin₂ using a palladium catalyst, for instance, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), and a base like potassium acetate (B1210297) (KOAc) in a suitable solvent such as dioxane or dimethyl sulfoxide (B87167) (DMSO). The resulting boronic ester can then be hydrolyzed to the boronic acid if required. This method offers excellent functional group tolerance and generally proceeds under mild reaction conditions. alfa-chemistry.com

| Starting Material | Boron Source | Catalyst | Base | Solvent | Product |

| 2-Bromo-6-chloronaphthalene | Bis(pinacolato)diboron (B₂pin₂) | Pd(dppf)Cl₂ | Potassium Acetate (KOAc) | Dioxane or DMSO | 6-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene |

Direct C-H Borylation Strategies

Direct C-H borylation has emerged as an atom-economical and efficient method for the synthesis of arylboronic esters, avoiding the need for pre-functionalized starting materials like haloarenes. Iridium-catalyzed C-H borylation is a prominent example of this approach. nih.gov

In the context of synthesizing a precursor to this compound, 2-chloronaphthalene (B1664065) could potentially undergo direct C-H borylation. The regioselectivity of this reaction is often governed by steric factors, with the borylation typically occurring at the least sterically hindered C-H bond. For 2-chloronaphthalene, this would likely lead to a mixture of isomers. However, by carefully selecting the iridium catalyst and ligands, it may be possible to influence the regioselectivity of the borylation. The reaction is typically carried out using an iridium catalyst, a bipyridine or phenanthroline-based ligand, and a boron source like B₂pin₂.

Advanced and Emerging Methodologies for this compound Synthesis

Recent advancements in synthetic organic chemistry have introduced novel methods for the preparation of boronic acids and their esters, focusing on milder reaction conditions, improved efficiency, and sustainability.

Photoredox-Catalyzed Approaches to Naphthalenyl Boronic Esters

Visible-light photoredox catalysis has become a powerful tool for the formation of carbon-heteroatom bonds. nih.gov This methodology can be applied to the synthesis of aryl boronic esters from aryl halides, including chloronaphthalenes. nih.gov In a typical setup, an organic photocatalyst absorbs visible light to initiate a single-electron transfer process, generating a reactive aryl radical from the starting haloarene. This radical can then be trapped by a diboron reagent to form the desired boronic ester. This metal-free approach offers a green alternative to traditional transition-metal-catalyzed methods. nih.gov

Mechanochemical Syntheses of Boronic Acids

Mechanochemistry, the use of mechanical force to induce chemical reactions, has gained traction as a solvent-free and environmentally friendly synthetic method. The synthesis of boronic acid esters can be achieved by ball-milling a mixture of an aryl halide, a diboron reagent, a palladium catalyst, and a solid base. This solvent-free approach can lead to high yields in short reaction times and simplifies product purification. While specific examples for the synthesis of this compound via mechanochemistry are not yet widely reported, the general applicability of this method to aryl halides suggests its potential for this target molecule.

| Methodology | Key Features | Potential Starting Material |

| Photoredox Catalysis | Metal-free, visible light, mild conditions | 2,6-Dichloronaphthalene or 2-Bromo-6-chloronaphthalene |

| Mechanochemistry | Solvent-free, rapid reaction times, green chemistry | 2-Bromo-6-chloronaphthalene |

Borylation via C-S Bond Cleavage

A powerful and increasingly utilized strategy for the formation of C-B bonds is the transition-metal-catalyzed borylation of aryl thioethers through the cleavage of a carbon-sulfur (C-S) bond. This method offers an alternative to traditional cross-coupling reactions that typically employ aryl halides. Research has demonstrated the efficacy of both rhodium and nickel catalysts in mediating this transformation, providing a pathway to arylboronic acid esters from readily available aryl sulfides.

Rhodium-catalyzed ipso-borylation has been shown to be particularly effective for the conversion of alkylthioarenes to arylboronic acid pinacol esters. In a notable study, the rhodium-catalyzed transformation of 2-(methylsulfanyl)naphthalene—a close structural analog to the core of the target molecule—was achieved with high efficiency. The reaction proceeds via the selective cleavage of the aromatic C–S bond, followed by the introduction of a boryl group. This methodology is significant as it allows for the strategic conversion of a sulfanyl (B85325) group, which can act as a directing group for other transformations prior to its replacement by the boronic acid moiety.

The general reaction conditions for such transformations often involve a rhodium precursor, such as [RhCl(cod)]₂, in the presence of a phosphine (B1218219) ligand like tricyclohexylphosphine (B42057) (PCy₃), and a boron source like bis(pinacolato)diboron (B₂pin₂). A base, for instance, cesium fluoride (B91410) (CsF), is also typically required to facilitate the reaction.

Table 1: Rhodium-Catalyzed Borylation of 2-(Methylsulfanyl)naphthalene

| Entry | Catalyst | Ligand | Boron Source | Base | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | [RhCl(cod)]₂ | PCy₃ | B₂pin₂ | CsF | n-hexane | 80 | >95 |

Similarly, nickel-catalyzed systems have emerged as a more economical alternative for promoting the borylation of aryl sulfoxides. These reactions also proceed via C-S bond activation and offer a broad substrate scope, accommodating various electronic and steric properties of the aryl sulfoxides. The use of a nickel catalyst, often in conjunction with an N-heterocyclic carbene (NHC) ligand, allows for the efficient conversion of aryl sulfoxides to their corresponding arylboronic esters.

Utilizing Boron Trihalides as Direct Borylation Reagents

Boron trihalides, such as boron tribromide (BBr₃) and boron trichloride (B1173362) (BCl₃), are powerful Lewis acids that can serve as direct borylation reagents for aromatic compounds. This approach typically involves the electrophilic aromatic substitution of a hydrogen atom on the aromatic ring with a boryl group. The reactivity of the boron trihalide and the electron density of the aromatic substrate are key factors in the success of these reactions.

The use of boron tribromide for the ortho-selective C-H borylation of certain arenes has been reported, often facilitated by a directing group on the substrate that coordinates to the boron trihalide, guiding the borylation to a specific position. For instance, amides and other functional groups have been employed to direct the borylation to the ortho position. While a direct application to 6-chloro-2-naphthalene has not been extensively detailed in the literature, the principles of directed C-H borylation suggest that a suitably functionalized precursor could undergo regioselective borylation with BBr₃.

The reaction conditions for such borylations can be harsh, sometimes requiring elevated temperatures. However, the development of milder protocols is an active area of research. The intermediate arylboron dihalide species formed is typically hydrolyzed in a subsequent step to yield the desired arylboronic acid.

Table 2: General Conditions for Directed C-H Borylation with BBr₃

| Substrate Type | Directing Group | Boron Reagent | Conditions | Product |

|---|---|---|---|---|

| Phenylamides | Amide | BBr₃ | Metal-free, elevated temp. | ortho-Borylated amide |

| 2-Phenylthiopyridines | Pyridyl-thioether | BBr₃ | Metal-free | ortho-Borylated product |

Green Chemistry Principles in Naphthalenyl Boronic Acid Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. The synthesis of naphthalenyl boronic acids, including the 6-chloro substituted derivative, is an area where these principles can be effectively applied.

Solvent-Free and Aqueous Medium Reactions

A significant advancement in the green synthesis of arylboronic acids is the development of solvent-free and aqueous reaction conditions for the Miyaura borylation. Traditional Miyaura borylation often relies on organic solvents, which contribute to the environmental impact of the process.

Solvent-free Miyaura borylation has been successfully demonstrated for a range of aryl halides. These reactions are typically carried out by grinding the reactants together, sometimes with the aid of a minimal amount of a liquid assistant, or by using mechanochemical methods such as ball milling. This approach not only eliminates the need for bulk solvents but can also lead to faster reaction times and improved yields.

Furthermore, conducting the Miyaura borylation in water represents a major step towards a more sustainable process. The use of water as a solvent is highly desirable due to its low cost, non-flammability, and minimal environmental impact. Micellar catalysis, employing surfactants to create hydrophobic nanoreactors within the aqueous phase, has enabled the efficient borylation of aryl bromides in water at room temperature. This technique overcomes the solubility issues of organic substrates and reagents in water.

Table 3: Green Miyaura Borylation Approaches

| Approach | Substrate | Catalyst System | Boron Source | Conditions | Key Advantage |

|---|---|---|---|---|---|

| Solvent-Free | Aryl bromides/chlorides | Pd catalyst/ligand | B₂pin₂ | Grinding/Ball milling | Elimination of bulk organic solvents |

| Aqueous Medium | Aryl bromides | Pd(PtBu₃)₂ / TPGS-750-M | B₂pin₂ | Water, room temperature | Use of water as a green solvent |

Catalyst and Reagent Recycling Strategies

The economic and environmental viability of catalytic processes is greatly enhanced by the ability to recycle and reuse the catalyst. In the context of synthesizing naphthalenyl boronic acids via cross-coupling reactions, the development of recyclable catalyst systems is of paramount importance, particularly when precious metals like palladium are used.

One effective strategy for catalyst recycling involves the use of supported catalysts, where the active metal is immobilized on a solid support such as polymers, silica, or magnetic nanoparticles. These heterogeneous catalysts can be easily separated from the reaction mixture by filtration or magnetic separation and reused in subsequent reaction cycles. For instance, gold nanoparticles stabilized on polystyrene-co-polymethacrylic acid microspheres have been developed as a recyclable catalyst for the homocoupling of arylboronic acids.

Another approach involves the use of biphasic systems, where the catalyst resides in a phase that is immiscible with the product phase, allowing for easy separation. For example, catalysts can be designed to be soluble in an aqueous phase or an ionic liquid, while the organic products can be readily extracted.

Reactivity and Mechanistic Investigations of B 6 Chloro 2 Naphthalenyl Boronic Acid

Fundamental Reactivity Patterns of Naphthalenylboronic Acids

The chemical behavior of naphthalenylboronic acids, including the 6-chloro-2-naphthalenyl derivative, is largely dictated by the nature of the boron center and its interaction with the aromatic system.

Electrophilic Nature of the Boron Center

The boron atom in boronic acids possesses an empty p-orbital, rendering it a Lewis acid and thus electrophilic. nih.govboronmolecular.com This inherent electrophilicity allows boronic acids to interact with Lewis bases. nih.gov In the context of B-(6-chloro-2-naphthalenyl)boronic acid, the electron-withdrawing effect of the chloro substituent and the extended π-system of the naphthalene (B1677914) ring can influence the Lewis acidity of the boron center. This electrophilic character is fundamental to its role in transmetalation, a key step in cross-coupling reactions. nih.gov The ability of the boron atom to accept electron density facilitates the transfer of the naphthalenyl group to the palladium catalyst. acs.org

Tautomerism and Oligomerization Phenomena

Boronic acids can exist in equilibrium between different structural forms, a phenomenon known as tautomerism. wikipedia.org This can involve the relocation of a hydrogen atom. In solution, particularly in the presence of water, boronic acids can also undergo dehydration to form cyclic anhydrides, known as boroxines, which are trimeric species. The equilibrium between the monomeric boronic acid and the trimeric boroxine (B1236090) is influenced by factors such as solvent, concentration, and the nature of the organic substituent. While specific studies on the tautomerism and oligomerization of this compound are not extensively detailed in the provided search results, the general principles of boronic acid chemistry suggest that it is susceptible to these phenomena.

Role in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

This compound is a key building block in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. rsc.orgnumberanalytics.comyoutube.com The catalytic cycle of this reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemrxiv.org

Oxidative Addition Step: Substrate Scope and Ligand Effects

The Suzuki-Miyaura reaction is initiated by the oxidative addition of an organic halide to a palladium(0) complex. libretexts.org In the case of coupling partners for this compound, the substrate scope includes various aryl and vinyl halides or triflates. The reactivity of these substrates generally follows the trend I > OTf > Br > Cl. libretexts.org Aryl chlorides, like those that might be coupled with this compound, are typically less reactive. bohrium.com To facilitate the oxidative addition of less reactive aryl chlorides, electron-rich and bulky phosphine (B1218219) ligands are often employed. libretexts.org These ligands increase the electron density on the palladium center, which promotes the oxidative addition step. libretexts.org The steric bulk of the ligands can also play a crucial role in the efficiency of the catalytic cycle. uwindsor.ca

| Ligand Type | Key Characteristics | Effect on Oxidative Addition |

|---|---|---|

| Electron-Rich Phosphines | High electron-donating ability | Facilitates oxidative addition of less reactive electrophiles like aryl chlorides. libretexts.org |

| Bulky Phosphines | Large steric hindrance | Can promote reductive elimination and stabilize the active catalyst. libretexts.org |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors | Highly effective for challenging cross-coupling reactions, including those with aryl chlorides. |

Transmetalation Mechanisms: Boronate vs. Oxo-Palladium Pathways

The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is a critical and often rate-determining step in the Suzuki-Miyaura reaction. nih.gov The exact mechanism of this step has been a subject of considerable debate, with two primary pathways proposed: the boronate pathway and the oxo-palladium pathway. nih.govacs.org

Boronate Pathway: In this mechanism, the boronic acid is first activated by a base to form a more nucleophilic boronate species. nih.gov This boronate then reacts with the arylpalladium(II) halide complex, transferring the naphthalenyl group to the palladium. acs.org

Oxo-Palladium Pathway: Alternatively, the halide ligand on the arylpalladium(II) complex can be exchanged for a hydroxide (B78521) or alkoxide from the base. researchgate.net This palladium-hydroxo or -alkoxo complex then reacts with the neutral boronic acid in the transmetalation step. nih.govacs.org

Studies have suggested that the reaction of a palladium hydroxo complex with a boronic acid is often faster than the reaction between a palladium halide complex and a boronate, implying that the oxo-palladium pathway can be the dominant mechanism under many conditions. nih.govacs.org The prevailing pathway is dependent on the specific reaction conditions, including the nature of the base, solvent, and ligands. researchgate.net

| Transmetalation Pathway | Key Intermediate (Boron) | Key Intermediate (Palladium) | General Conditions Favoring Pathway |

|---|---|---|---|

| Boronate Pathway | Ate-complex (boronate) researchgate.net | Arylpalladium(II) halide nih.gov | Strong bases, anhydrous conditions |

| Oxo-Palladium Pathway | Neutral boronic acid nih.gov | Arylpalladium(II) hydroxide/alkoxide researchgate.net | Weak bases, aqueous or protic solvents nih.gov |

Reductive Elimination and Catalyst Regeneration

The final step in the catalytic cycle is reductive elimination. numberanalytics.com In this step, the two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the desired biaryl product. yonedalabs.com This process also regenerates the active palladium(0) catalyst, which can then re-enter the catalytic cycle. numberanalytics.comyonedalabs.com Reductive elimination is typically a fast process and is generally not the rate-determining step of the reaction. numberanalytics.com The cis-arrangement of the two organic ligands on the palladium center is a prerequisite for this step to occur. youtube.com

Influence of Base and Solvent on Reaction Kinetics and Selectivity

The reactivity of aryl boronic acids, including this compound, in cross-coupling reactions is critically dependent on the choice of base and solvent. These factors govern the reaction kinetics and selectivity by influencing the key steps of the catalytic cycle, particularly transmetalation.

Role of the Base: In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, a base is required to activate the boronic acid. organic-chemistry.org The base coordinates to the boron atom, forming a more nucleophilic boronate species ("ate" complex). organic-chemistry.org This activation increases the electron density on the aryl group (the 6-chloro-2-naphthalenyl moiety), thereby facilitating the transfer of this group from the boron atom to the palladium center (transmetalation). organic-chemistry.orgwikipedia.org

Commonly used bases include:

Inorganic bases: Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).

Organic bases: Amines such as triethylamine (B128534) (Et₃N).

Fluoride (B91410) sources: Potassium fluoride (KF) can be effective, especially for substrates with base-labile functional groups. organic-chemistry.org

The strength and nature of the base can significantly impact the reaction rate. Stronger bases generally lead to faster rates, but can also promote side reactions like protodeboronation, especially with more unstable boronic acids. researchgate.net

Role of the Solvent: The solvent plays multiple roles, including dissolving the reactants, stabilizing intermediates, and influencing the aggregation state of the catalyst. The choice of solvent is often dictated by the specific coupling partners and the base used. Biphasic solvent systems, such as toluene/water or dioxane/water, are common. The aqueous phase helps to dissolve the inorganic base and the resulting boronate salt, while the organic phase contains the organohalide and the palladium catalyst. The reaction is believed to occur at the interface or within the organic phase following the transfer of the activated boronate.

While the general principles of base and solvent effects are well-established for aryl boronic acids, specific kinetic studies or detailed selectivity data for this compound were not available in the surveyed scientific literature. The optimal conditions would likely be determined empirically, balancing the need for boronic acid activation against the risk of decomposition or side reactions.

Participation in Other Carbon-Carbon Bond Forming Reactions

This compound, as an aryl boronic acid, is a versatile building block for the formation of various carbon-carbon and carbon-heteroatom bonds beyond the standard Suzuki-Miyaura coupling.

Heck-type and Sonogashira-type Couplings (if applicable for boronic acids)

While the classical Mizoroki-Heck and Sonogashira reactions typically involve the coupling of an organohalide with an alkene or a terminal alkyne, respectively, analogous "Heck-type" and "Sonogashira-type" reactions utilizing boronic acids have been developed.

Heck-type Reactions: The oxidative boron Heck reaction provides a pathway for the coupling of aryl boronic acids with olefins. hw.ac.ukrsc.org Unlike the traditional Heck reaction that starts with the oxidative addition of a Pd(0) catalyst to an organohalide, this variant typically involves a Pd(II) catalyst. rsc.orgnih.gov The catalytic cycle begins with the transmetalation of the aryl group from the boronic acid to the Pd(II) center. rsc.org This is followed by migratory insertion of the olefin and subsequent β-hydride elimination to yield the arylated alkene product. This methodology broadens the scope of Heck reactions, leveraging the stability and availability of boronic acids. acs.org Rhodium-catalyzed Heck-type reactions of aryl boronic acids are also known. rsc.org

Sonogashira-type Reactions: The coupling of terminal alkynes with boronic acids can be achieved through various catalytic systems, bypassing the need for organohalides. These reactions are often catalyzed by gold or copper complexes. beilstein-journals.orgmdpi.comrsc.org The mechanism involves the formation of a metal acetylide species, which then reacts with the aryl boronic acid in a process that culminates in the formation of the C(sp²)-C(sp) bond. nih.gov These methods are valuable for the synthesis of arylalkynes under mild conditions. beilstein-journals.orgnih.gov

Although these Heck-type and Sonogashira-type couplings are established for the broader class of aryl boronic acids, specific examples detailing the participation of this compound were not identified in the reviewed literature.

Chan-Lam-type Couplings for C-N and C-O Bond Formation

The Chan-Lam coupling (also known as the Chan-Evans-Lam coupling) is a powerful method for forming aryl-heteroatom bonds, specifically C-N and C-O bonds, using aryl boronic acids. wikipedia.org This reaction provides a valuable alternative to the Buchwald-Hartwig amination.

The reaction involves the copper-catalyzed coupling of an aryl boronic acid with an N-H or O-H containing compound, such as an amine, amide, or alcohol. wikipedia.orgorganic-chemistry.org The reaction is typically carried out in the presence of a copper source, like copper(II) acetate (B1210297), and often uses pyridine (B92270) or another base. wikipedia.org A key advantage is that it can often be performed at room temperature and open to the air, using oxygen as the terminal oxidant. organic-chemistry.org The mechanism is thought to proceed through a copper(III) intermediate, which undergoes reductive elimination to form the desired C-N or C-O bond. wikipedia.org

Given its structure, this compound is expected to be a competent partner in Chan-Lam couplings, enabling the synthesis of various 6-chloro-2-naphthalenylamines and -ethers. However, specific studies detailing its reactivity, yields, or substrate scope in this context are not available in the surveyed literature.

Rhodium-Catalyzed Arylation Reactions

Rhodium catalysts are highly effective in mediating the addition of aryl boronic acids to a variety of unsaturated substrates. nih.govnih.gov These reactions provide a direct method for the arylation of compounds such as aldehydes, ketones, and enones. dicp.ac.cnresearchgate.net

In a typical rhodium-catalyzed 1,4-conjugate addition, the aryl boronic acid adds to an α,β-unsaturated carbonyl compound. The proposed mechanism involves the transmetalation of the aryl group from the boron to the rhodium(I) center. The resulting aryl-rhodium species then undergoes insertion with the enone, followed by hydrolysis to release the β-arylated carbonyl product and regenerate the active catalyst.

Similarly, rhodium catalysts can effect the 1,2-addition of aryl boronic acids to aldehydes and ketones, yielding secondary or tertiary alcohols. nih.govresearchgate.net The choice of ligand is crucial for achieving high yields and, in the case of prochiral substrates, high enantioselectivity. nih.gov While the methodology is robust for a wide array of aryl boronic acids, specific research detailing the use of this compound in rhodium-catalyzed arylations has not been reported. nih.govorganic-chemistry.org

Carbopalladation and Cyclization Reactions

Aryl boronic acids can serve as key components in complex, multi-step cascade reactions that involve carbopalladation and cyclization steps. These sophisticated transformations allow for the rapid construction of complex molecular architectures from simple starting materials.

For example, a palladium-catalyzed three-component reaction can be initiated by the carbopalladation of an alkyne with an arylpalladium species generated in situ from an aryl halide. The resulting vinylpalladium intermediate can then be trapped in an intramolecular cyclization (e.g., a Heck-type reaction). Boron reagents can be incorporated into such cascades, for instance, by trapping a final organopalladium intermediate to install a boronic ester group onto the cyclized product. rsc.org

While this compound could theoretically be used to generate an arylpalladium species for initiating such a cascade (via transmetalation in an oxidative Heck-type process), no specific instances of its use in carbopalladation-cyclization sequences have been reported in the reviewed scientific literature.

Homologation Reactions

Homologation reactions, which involve the extension of a carbon chain by a single carbon atom, are a powerful tool in organic synthesis. For boronic acids, the most prominent of these is the Matteson homologation. This reaction typically involves the conversion of a boronic ester to an α-chloroboronic ester, followed by nucleophilic displacement of the chloride with simultaneous 1,2-migration of the aryl group from boron to carbon.

Specific studies detailing the Matteson homologation of this compound are not readily found. However, research on other arylboronic esters has shown that the reaction is sensitive to electronic effects. For instance, arylboronic esters bearing electron-withdrawing groups can be prone to faster epimerization at the α-chloro center, which can diminish the stereoselectivity of the process. Given the electron-withdrawing nature of the chloro substituent on the naphthalene ring, it is plausible that this compound derivatives might face challenges in achieving high stereocontrol under standard Matteson conditions.

Table 1: Key Steps in Matteson Homologation of a Generic Arylboronic Ester

| Step | Description | Intermediate |

|---|---|---|

| 1 | Reaction of an arylboronic ester with a halomethylithium reagent (e.g., LiCHCl₂) | α-Halo boronate complex |

| 2 | 1,2-Migration | α-Halo boronic ester |

| 3 | Nucleophilic Substitution | Homologated boronic ester |

Involvement in Heteroatom-Carbon Bond Formations (excluding biological applications)

Arylboronic acids are versatile reagents for forming bonds between an aromatic carbon and a heteroatom, such as nitrogen or oxygen. The Chan-Lam coupling reaction is a prominent example, utilizing copper catalysts to facilitate the formation of C–N and C–O bonds. This reaction serves as a valuable alternative to other methods like the Buchwald-Hartwig amination.

While specific examples employing this compound in Chan-Lam couplings are not widely reported, the general mechanism provides a framework for its expected reactivity. rsc.orgnih.gov The reaction typically involves the coordination of the boronic acid and the heteroatom nucleophile (like an amine or alcohol) to a copper(II) center. A subsequent reductive elimination step forms the desired carbon-heteroatom bond and a copper(I) species, which is then re-oxidized to copper(II) to complete the catalytic cycle. nih.gov The presence of the chloro-substituent on the naphthalene core would influence the electronic properties of the boronic acid and thus its reactivity in the transmetalation step of the catalytic cycle.

Table 2: General Scheme of Chan-Lam Coupling

| Reactant 1 | Reactant 2 | Catalyst | Product | Bond Formed |

|---|---|---|---|---|

| Arylboronic Acid | Amine (R₂NH) | Copper(II) salt | Aryl Amine | C–N |

Computational and Experimental Mechanistic Elucidation

The detailed mechanisms of reactions involving arylboronic acids are often complex. A combination of computational modeling and experimental techniques is typically required to achieve a thorough understanding of the reaction pathways, intermediates, and transition states.

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of transition-metal-catalyzed reactions, including the Suzuki-Miyaura coupling. Although DFT studies specifically modeling this compound are not prevalent, extensive research on similar systems has illuminated the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. cymitquimica.com

DFT calculations help to:

Determine the relative energy barriers of different mechanistic pathways.

Characterize the geometries of transition states.

Explain the role of ligands and bases in the catalytic cycle.

Predict the reactivity of different substrates.

For a Suzuki-Miyaura reaction involving this compound, DFT could be used to model how the chloro-substituent and the extended aromatic system of the naphthalene ring affect the energetics of the transmetalation step, which is often rate-determining.

Kinetic Isotope Effect (KIE) studies are a powerful experimental method for probing reaction mechanisms, particularly for identifying the rate-determining step and characterizing transition state structures. By replacing an atom with one of its heavier isotopes (e.g., ¹²C with ¹³C), subtle changes in reaction rates can be measured, providing insight into bond-breaking and bond-forming events.

While no KIE studies have been published specifically for this compound, research on the Suzuki-Miyaura reaction has utilized ¹³C KIEs to great effect. For example, a significant KIE at the carbon atom attached to the boron (KIEC-Boron) of around 1.035 has been observed in some systems, indicating that the C–B bond is significantly altered during the rate-determining transmetalation step. A similar study on this compound would be expected to yield comparable results if transmetalation were the rate-limiting step.

Table 3: Representative ¹³C KIE Values in a Prototypical Suzuki-Miyaura Reaction

| Position of Isotopic Label | Experimental KIE | Mechanistic Implication |

|---|---|---|

| Carbon attached to Halogen (C–Br) | ~1.020 | Oxidative addition to a monoligated Pd(0) complex is the first irreversible step. |

Monitoring reactions as they occur (in situ) provides direct evidence for proposed intermediates and helps to build a complete kinetic profile. Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for this purpose.

For reactions involving boronic acids, ¹¹B NMR spectroscopy is particularly useful. It allows for the direct observation of the boron atom's chemical environment, enabling researchers to distinguish between the starting trigonal boronic acid (sp²) and the tetrahedral boronate (sp³) species formed upon addition of a base. This transformation is critical for the transmetalation step in cross-coupling reactions. Although no specific in situ monitoring studies of this compound have been reported, this technique could be applied to determine the rate of boronate formation and its subsequent consumption during a reaction.

Electrochemical methods, such as cyclic voltammetry, can provide valuable information about the oxidation states and redox potentials of metal catalysts during a catalytic cycle. These studies can help to elucidate the mechanism of oxidative addition and reductive elimination steps, where the metal center changes its oxidation state.

While electrochemical investigations specifically targeting catalytic cycles involving this compound are absent from the literature, the principles remain applicable. Such studies on palladium-catalyzed cross-coupling reactions can help identify the active catalytic species [e.g., Pd(0)] and probe the feasibility of proposed elementary steps based on their redox potentials. This information is complementary to kinetic and computational studies in building a comprehensive mechanistic picture.

Strategic Applications of B 6 Chloro 2 Naphthalenyl Boronic Acid in Complex Organic Synthesis

Building Block for Complex Naphthalene-Derived Architectures

The structural framework of B-(6-chloro-2-naphthalenyl)boronic acid, featuring a naphthalene (B1677914) backbone, is a key precursor for developing larger, more complex aromatic systems. The presence of the boronic acid functionality at the 2-position and a chlorine atom at the 6-position offers two distinct reactive sites for sequential and controlled functionalization.

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds, yielding biaryl and heterobiaryl structures. sandiego.edunih.gov This palladium-catalyzed reaction is one of the most efficient methods for linking aromatic rings. sandiego.edu In this context, the boronic acid group on the naphthalene ring reacts with an aryl or heteroaryl halide in the presence of a palladium catalyst and a base. frontierspecialtychemicals.comgre.ac.uk

The 6-chloro substituent can be retained during the initial coupling, providing a handle for a subsequent, different cross-coupling reaction. This allows for the programmed synthesis of unsymmetrical, multi-substituted biaryl products that would be challenging to access through other methods. The reaction is compatible with a wide range of functional groups, making it a robust tool in the synthesis of pharmaceuticals and functional materials. sandiego.edu

Table 1: Illustrative Suzuki-Miyaura Coupling Reactions

| Coupling Partner (Ar-X) | Catalyst/Base System | Resulting Biaryl Structure | Potential Application Area |

|---|---|---|---|

| 4-Bromotoluene | Pd(PPh₃)₄ / Na₂CO₃ | 6-chloro-2-(4-methylphenyl)naphthalene | Organic electronics |

| 2-Chloropyridine | Pd₂(dba)₃/XPhos / K₃PO₄ | 2-(6-chloro-2-naphthalenyl)pyridine | Pharmaceutical intermediates |

| Methyl 4-iodobenzoate | Pd(OAc)₂/SPhos / K₂CO₃ | Methyl 4-(6-chloro-2-naphthalenyl)benzoate | Liquid crystals |

Beyond simple biaryl synthesis, this compound is a key starting material for constructing extended polycyclic aromatic hydrocarbons (PAHs) and complex boron-containing heterocycles. rsc.orgresearchgate.net By designing coupling partners with multiple reactive sites, chemists can initiate cyclization cascades following an initial Suzuki coupling.

For instance, coupling the boronic acid with an ortho-functionalized aryl halide (e.g., 2-bromobenzaldehyde) can produce an intermediate that is primed for an intramolecular cyclization reaction, leading to the formation of fused ring systems. researchgate.net Furthermore, the boronic acid moiety itself can participate directly in cyclocondensation reactions with diols, diamines, or other bifunctional nucleophiles to create novel boron-containing heterocyclic structures. researchgate.net These boron-doped PAHs often exhibit unique photophysical properties, making them interesting candidates for materials science applications. rsc.orgnih.gov

Chemo-, Regio-, and Stereoselective Functionalization Strategies

The distinct electronic properties and positions of the chloro and boronic acid groups on the naphthalene scaffold allow for highly selective subsequent functionalization reactions. nih.gov

Chemoselectivity: The boronic acid group is typically more reactive in palladium-catalyzed cross-coupling reactions than the chloro group. This difference in reactivity enables a chemoselective Suzuki coupling at the C-2 position while leaving the C-6 chloro atom untouched for later modifications, such as a subsequent Buchwald-Hartwig amination or a second, different cross-coupling reaction.

Regioselectivity: For further electrophilic aromatic substitution on the naphthalene ring, the existing substituents act as directing groups. The electron-withdrawing nature of the boronic acid and chloro groups can direct incoming electrophiles to specific positions on the aromatic core, although direct C-H functionalization methods, often guided by a directing group, provide more precise control over regioselectivity. mdpi.comresearchgate.net

Stereoselectivity: While the parent molecule is achiral, stereoselectivity can be introduced by converting the boronic acid into a chiral boronic ester using a chiral diol. acs.org These chiral esters can then undergo stereospecific transformations, such as coupling with lithiated N-heterocycles or other nucleophiles, to generate enantiomerically enriched products. nih.govacs.org This strategy is crucial for the synthesis of chiral ligands and biologically active molecules where specific stereoisomers are required. masterorganicchemistry.com

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer a highly efficient approach to molecular synthesis. nih.gov Boronic acids are well-established participants in several types of MCRs, most notably the Petasis borono-Mannich reaction. acs.org

In a potential Petasis reaction, this compound could react with an amine and a carbonyl compound (like an aldehyde or ketone) to form an α-amino acid derivative containing the 6-chloro-2-naphthalenyl moiety. This one-pot process is atom-economical and allows for the rapid generation of molecular diversity. The chloro-naphthalene group would impart significant steric bulk and specific electronic properties to the final product, influencing its biological activity or material properties. While specific examples utilizing this exact boronic acid may be limited, the general utility of aryl boronic acids in MCRs suggests its applicability. dntb.gov.uarsc.org

Table 2: Potential Multicomponent Reaction

| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 | Potential Product Class |

|---|---|---|---|---|

| Petasis Reaction | This compound | Piperidine (Amine) | Glyoxylic Acid (α-Keto Acid) | N-substituted α-amino acids |

| Suzuki-Miyaura/Heck Cascade | This compound | 2,5-dibromopyridine | Styrene | Complex poly-aryl alkenes |

Catalyst and Ligand Design Utilizing Naphthalenyl Boronic Acid Scaffolds

The rigid and well-defined structure of the naphthalene backbone makes it an excellent scaffold for designing specialized catalysts and ligands. This compound can be elaborated into more complex structures for this purpose.

For example, the boronic acid can be transformed into other functional groups, such as phosphines or amines, which can then act as ligands for transition metals. The steric bulk of the naphthalene unit can create a specific chiral pocket around a metal center, influencing the stereochemical outcome of a catalyzed reaction.

Additionally, boronic acids themselves can function as organocatalysts. They act as Lewis acids to activate substrates, particularly those containing diol functionalities. rsc.org The specific electronic properties conferred by the chloro-naphthalene group could modulate the Lewis acidity of the boron center, potentially leading to unique catalytic activity or selectivity in reactions such as glycosylations or acylations.

Contributions to Advanced Materials Science and Supramolecular Chemistry

Design and Synthesis of Naphthalene-Based Polymer Precursors

B-(6-chloro-2-naphthalenyl)boronic acid serves as a critical monomer in the synthesis of naphthalene-based polymers through cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.govnih.gov This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the naphthalene (B1677914) unit and other aromatic or vinyl groups, leading to the creation of conjugated polymers. researchgate.net The presence of the chloro group can modulate the electronic properties of the polymer backbone. For instance, the incorporation of chlorine substituents into the π-backbone of naphthalene diimide-based copolymers has been shown to widen the band gap and lower the frontier molecular orbital energy levels compared to their non-chlorinated counterparts. cambridge.org This tuning of electronic properties is crucial for applications in organic electronics.

The general synthetic approach involves the reaction of this compound with a dihaloaromatic comonomer in the presence of a palladium catalyst and a base. The choice of comonomer allows for the precise control over the final polymer's structure and properties. For example, copolymerization with fluorene (B118485) or thiophene (B33073) derivatives can yield materials with specific optoelectronic characteristics.

Table 1: Potential Polymer Precursors and Properties

| Comonomer | Potential Polymer Structure | Expected Properties |

|---|---|---|

| Dibromobiphenyl | Poly(naphthalene-alt-biphenyl) | High thermal stability, potential for liquid crystallinity |

| Dibromothiophene | Poly(naphthalene-alt-thiophene) | Enhanced charge transport, suitable for organic transistors |

| Divinylbenzene | Poly(naphthalene vinylene) | Luminescent, potential for use in light-emitting diodes |

This table presents hypothetical polymer structures and their expected properties based on the known reactivity of this compound and the properties of related polymer systems.

Fabrication of Boronic Acid-Containing Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Boronic acids are fundamental building blocks in the synthesis of Covalent Organic Frameworks (COFs), which are crystalline porous polymers with well-defined structures. rsc.org The reversible nature of boronic acid condensation reactions, such as the formation of boroxine (B1236090) rings or boronate esters, allows for the self-correction process necessary to form highly ordered crystalline materials. nih.gov While specific COFs based on this compound are not extensively documented, the principles of boronic acid chemistry suggest its suitability as a linker in COF synthesis.

The general strategy involves the condensation of a boronic acid-containing monomer, such as this compound, with a polyol linker (e.g., a triphenol) to form a boronate ester-linked COF. The naphthalene core would introduce a larger, more rigid building block into the framework, potentially leading to larger pore sizes and enhanced thermal stability. The chloro group could influence the electronic properties of the COF and its interactions with guest molecules. Boronic acid-functionalized COFs have shown promise in the selective enrichment of cis-diol-containing compounds. bohrium.comnih.gov

In the realm of Metal-Organic Frameworks (MOFs), organic molecules act as linkers to connect metal ions or clusters, forming extended porous networks. researchgate.net While boronic acids themselves are not typically used as the primary coordinating group in MOF synthesis, the carboxylated derivatives of naphthalene are common linkers. rsc.org A carboxylated version of 6-chloro-2-naphthaldehyde could be synthesized and used as a linker. The chloro-functionalized naphthalene linker would contribute to the framework's properties. For instance, functionalized linkers can be used to tune the pore size and chemical environment within MOFs, impacting their performance in applications like gas separation and catalysis. rsc.org The presence of a halogen atom on the linker can also influence the framework's interactions with specific molecules.

Supramolecular Assemblies Involving Naphthalenyl Boronic Acid Motifs

The boronic acid group is a versatile functional group for directing the formation of supramolecular assemblies through hydrogen bonding. researchgate.net Arylboronic acids can form dimers or extended networks through O-H···O hydrogen bonds between the boronic acid moieties. researchgate.net The presence and nature of substituents on the aromatic ring can influence the resulting hydrogen-bonding patterns. nih.govscilit.com

In the solid state, naphthalenyl boronic acids have been observed to form dimers connected by two O-H···O hydrogen bonds, which then further assemble into layered networks. researchgate.net The chloro substituent on the naphthalene ring of this compound could potentially influence the crystal packing and the strength of these hydrogen bonds through electrostatic interactions. While specific studies on the supramolecular assembly of this exact compound are limited, research on related substituted aromatic compounds suggests that halogen atoms can participate in directing crystal structures. rsc.org

Furthermore, boronic acids can co-crystallize with other molecules, particularly those containing hydrogen bond acceptors like pyridine (B92270), to form well-defined supramolecular structures. researchgate.net The interaction between the boronic acid's hydroxyl groups and the nitrogen atom of pyridine is a common motif in crystal engineering. researchgate.net

Optoelectronic and Responsive Material Architectures

Naphthalene-containing polymers are known for their interesting photophysical properties, including strong fluorescence. researchgate.net The electronic properties of these materials can be tuned by introducing substituents onto the naphthalene ring. mdpi.comresearchgate.net The chloro group in this compound is an electron-withdrawing group, which can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of polymers derived from it. cambridge.org This can affect the absorption and emission spectra of the material, potentially shifting the fluorescence to different wavelengths. rsc.org

Silyl-substituted naphthalene derivatives have shown that substitution can cause shifts to longer wavelengths in absorption and emission spectra and increase fluorescence intensities. mdpi.comresearchgate.net While direct data on the 6-chloro derivative is scarce, the principles of substituent effects on aromatic chromophores suggest a tangible impact on its optoelectronic behavior.

Materials containing boronic acids can also be designed to be responsive to external stimuli, such as changes in pH or the presence of saccharides. rsc.org This responsiveness stems from the ability of the boronic acid to reversibly bind with diols. While this is more commonly exploited in aqueous systems for sensing applications, the underlying principle of reversible covalent bonding could be harnessed in the design of responsive solid-state materials. For instance, a polymer containing this compound units could potentially exhibit changes in its optical or electronic properties upon exposure to specific diol-containing molecules.

Advanced Analytical and Spectroscopic Characterization Methodologies Focused on Reaction Monitoring and Intermediate Identification

Spectroscopic Techniques for Elucidating Reaction Pathways and Intermediate Structures

Spectroscopic methods are indispensable for gaining real-time insights into the intricate mechanisms of reactions involving B-(6-chloro-2-naphthalenyl)boronic acid. These techniques provide a non-invasive window into the reaction vessel, allowing for the identification of fleeting intermediates and the tracking of reactant consumption and product formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules. For this compound and its derivatives, multinuclear NMR provides a wealth of information.

¹H and ¹³C NMR are fundamental for characterizing the aromatic scaffold of the naphthalenyl ring system. The chemical shifts and coupling constants of the protons and carbons are sensitive to the electronic environment, which changes as the boronic acid group participates in reactions. During a typical cross-coupling reaction, such as a Suzuki-Miyaura coupling, the disappearance of the starting material's signals and the appearance of new aromatic signals corresponding to the coupled product can be meticulously monitored over time. For instance, the ¹H NMR spectrum of a reaction mixture can reveal the formation of intermediates by the emergence of new, often complex, sets of peaks in the aromatic region. irb.hrrsc.orguobasrah.edu.iq

¹¹B NMR is particularly powerful for directly probing the boron center. The chemical shift of the ¹¹B nucleus is highly indicative of its coordination state. A tricoordinate boronic acid typically exhibits a broad signal in the range of δ 28-33 ppm. irb.hrubc.casdsu.edu Upon formation of a tetracoordinate boronate species, such as an intermediate in the Suzuki-Miyaura reaction or a complex with a diol, the ¹¹B signal shifts significantly upfield to a region between δ 5-15 ppm. bldpharm.comresearchgate.net This distinct change in chemical shift allows for the direct observation and quantification of boronate intermediates during a reaction. nih.gov

¹⁹F NMR , while not directly applicable to this compound itself, is a valuable tool when fluorinated reagents or coupling partners are used. The high sensitivity of the ¹⁹F nucleus makes it an excellent probe for monitoring the consumption of a fluorinated starting material and the formation of a fluorinated product.

| Nucleus | Typical Chemical Shift Range (ppm) | Information Gained |

| ¹H | 7.0 - 8.5 | Aromatic proton environment, reaction progress |

| ¹³C | 120 - 140 | Carbon skeleton, structural changes |

| ¹¹B | 28 - 33 (trigonal), 5 - 15 (tetragonal) | Coordination state of boron, intermediate formation |

| ¹⁹F | Varies with structure | Monitoring of fluorinated reaction components |

Mass Spectrometry (MS) for Reaction Product and Intermediate Analysis

Mass spectrometry (MS) is a highly sensitive technique for identifying reaction components by their mass-to-charge ratio (m/z). It is particularly useful for detecting low-concentration intermediates that may not be observable by NMR. uobasrah.edu.iqnih.gov In the context of reactions involving this compound, techniques like Electrospray Ionization (ESI-MS) can be used to sample the reaction mixture directly and identify key species in the catalytic cycle. researchgate.net

For example, in a palladium-catalyzed cross-coupling reaction, ESI-MS can be employed to detect transient palladium-containing intermediates, such as oxidative addition complexes or transmetalation products. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further aid in the structural elucidation of these fleeting species. nih.govlibretexts.orgasianpubs.org The molecular ion peak for this compound would be expected at an m/z corresponding to its molecular weight (206.44 g/mol ).

Typical Mass Spectrometry Observations:

Molecular Ion Peak (M+): Confirms the presence of the target compound.

Fragment Ions: Provide structural information based on characteristic bond cleavages. For aromatic boronic acids, loss of water and formation of the corresponding boroxine (B1236090) (a cyclic trimer) are common fragmentation pathways.

Intermediate Detection: Identification of transient species by their unique m/z values, offering direct evidence for proposed reaction mechanisms.

Infrared (IR) and Raman Spectroscopy for Functional Group Monitoring

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are powerful tools for monitoring changes in functional groups in real-time. In the synthesis and subsequent reactions of this compound, these methods can track the transformation of the B-OH group of the boronic acid.

Infrared (IR) Spectroscopy: The O-H stretching vibration of the boronic acid group gives rise to a broad absorption band in the region of 3200-3600 cm⁻¹. The B-O stretching vibration is typically observed around 1350 cm⁻¹. As the reaction progresses and the boronic acid is consumed, the intensity of these bands will decrease. The formation of new functional groups in the product will result in the appearance of new characteristic absorption bands.

Raman Spectroscopy: Raman spectroscopy is particularly well-suited for in-situ reaction monitoring, often using fiber-optic probes immersed directly in the reaction vessel. irb.hrresearchgate.netresearchgate.net It is less sensitive to water than IR spectroscopy, making it advantageous for reactions in aqueous or protic solvents. The aromatic C=C stretching vibrations of the naphthalene (B1677914) ring will produce strong Raman signals, which can be monitored for changes indicative of product formation.

| Spectroscopic Technique | Key Vibrational Modes | Application in Reaction Monitoring |

| Infrared (IR) | O-H stretch (~3200-3600 cm⁻¹), B-O stretch (~1350 cm⁻¹) | Monitoring consumption of the boronic acid |

| Raman | Aromatic C=C stretch (~1600 cm⁻¹) | Tracking changes in the aromatic system, product formation |

Chromatographic and Separation Methodologies for Reaction Products and Intermediates

Chromatographic techniques are essential for separating the components of a reaction mixture, allowing for accurate assessment of reaction progress, product purity, and the isolation of intermediates for further characterization.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of boronic acids and their reaction mixtures. wur.nlthermofisher.com Reversed-phase HPLC, using a C18 column, is a common approach. The separation is based on the polarity of the components, with more polar compounds eluting earlier.

A key challenge in the HPLC analysis of boronic acids is their potential for on-column degradation or interaction with the stationary phase. Method development often involves optimizing the mobile phase composition and pH to ensure reproducible results. nih.govresearchgate.netresearchgate.net By injecting aliquots of the reaction mixture at different time points, the consumption of this compound and the formation of the product can be quantified, providing valuable kinetic data.

Gas Chromatography (GC) can also be employed, particularly for the analysis of more volatile derivatives or impurities. Boronic acids themselves are generally not volatile enough for direct GC analysis and often require derivatization to increase their volatility. researchgate.netchromatographyonline.comoxinst.com For instance, esterification of the boronic acid with a diol like pinacol (B44631) can produce a more volatile boronate ester that is amenable to GC analysis. GC is particularly useful for identifying and quantifying low-level impurities.

| Chromatographic Technique | Principle | Application for this compound |

| HPLC | Separation based on polarity | Reaction progress monitoring, purity assessment of final product |

| GC | Separation based on volatility and boiling point | Analysis of volatile derivatives and impurities (often requires derivatization) |

X-ray Crystallography for Solid-State Structural Elucidation of Compounds and Complexes

X-ray crystallography provides unambiguous, three-dimensional structural information of crystalline compounds. While obtaining a single crystal of a reaction intermediate can be challenging, the crystal structure of the starting material, final product, or stable analogues can provide invaluable insights into the molecule's geometry, conformation, and intermolecular interactions. rsc.orglibretexts.orgnih.gov

For this compound, a crystal structure would confirm the planarity of the naphthalene ring system and the geometry around the boron atom. It would also reveal how the molecules pack in the solid state, including any hydrogen bonding interactions involving the boronic acid groups. The analysis of co-crystals with other molecules, such as Lewis bases or diols, can provide structural information about potential intermediates or complexes formed during a reaction. researchgate.netrsc.org

Electrochemical Studies for Redox Behavior and Catalytic Cycle Insights

Electrochemical methodologies serve as powerful tools for probing the redox behavior of organoboron compounds and for gaining deeper insights into the intricate mechanisms of catalytic cycles, such as the widely employed Suzuki-Miyaura cross-coupling reaction. While specific electrochemical data for this compound is not extensively detailed in the current body of scientific literature, the principles derived from studies on analogous arylboronic acids can be applied to understand its potential behavior. Techniques like cyclic voltammetry (CV) are instrumental in characterizing the oxidation and reduction potentials of the species involved in the catalytic process, thereby helping to elucidate the roles of various intermediates. researchgate.net

The catalytic cycle of a Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for forming carbon-carbon bonds, is generally understood to involve a sequence of steps: oxidative addition, transmetalation, and reductive elimination, all revolving around a palladium catalyst. wikipedia.orglibretexts.org Electrochemical studies are pivotal in examining the palladium species' oxidation states (e.g., Pd(0) and Pd(II)) which are central to the catalytic cycle. vu.nl The cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. libretexts.org

The transmetalation step, which involves the transfer of the organic moiety from the boronic acid to the palladium center, is often the rate-determining step and has been a subject of detailed mechanistic investigation. nih.govnih.gov It is in this phase that the boronic acid, activated by a base, interacts with the palladium complex. wikipedia.org Electrochemical techniques can be employed to monitor the consumption of reactants and the formation of intermediates and products in real-time, offering a window into the kinetics and thermodynamics of these transformations.

Insights into the catalytic cycle can be gleaned by observing the shifts in redox potentials of the palladium catalyst as it complexes with different ligands and substrates throughout the reaction. For instance, the formation of palladium intermediates can be detected and characterized by their unique electrochemical signatures. researchgate.net While detailed studies on this compound are not available, it is reasonable to infer that the electron-withdrawing nature of the chloro substituent and the extended aromatic system of the naphthalene ring would influence its electronic properties and, consequently, its reactivity in the catalytic cycle.

To illustrate the type of information that can be obtained from electrochemical studies of arylboronic acids in the context of catalytic reactions, a representative data table is presented below. This table is a generalized example and does not represent experimental data for this compound.

| Species | Oxidation Potential (Epa, V vs. Ag/AgCl) | Reduction Potential (Epc, V vs. Ag/AgCl) | Comments |

|---|---|---|---|

| Arylboronic Acid | ~1.2 - 1.5 | - | Irreversible oxidation, potential depends on substituents. |

| Pd(0) Catalyst | ~0.2 - 0.4 | - | Oxidation to Pd(II). |

| ArPd(II)X Intermediate | - | ~-0.8 to -1.2 | Reduction back to Pd(0) and release of Ar-X. |

| ArPd(II)Ar' Intermediate | - | ~-1.0 to -1.5 | Reductive elimination to form Ar-Ar' and Pd(0). |

By applying such electrochemical analyses, researchers can optimize reaction conditions, select appropriate catalysts and ligands, and ultimately design more efficient and selective synthetic routes. rsc.org The future application of these techniques to this compound would undoubtedly provide valuable data to further understand its specific role and reactivity in palladium-catalyzed cross-coupling reactions.

Emerging Research Frontiers and Future Prospects for B 6 Chloro 2 Naphthalenyl Boronic Acid

Novel Transformations and Catalytic Cycles Beyond Established Paradigms

While the Suzuki-Miyaura coupling remains a cornerstone of its application, research is expanding to engage B-(6-chloro-2-naphthalenyl)boronic acid in more advanced and unconventional catalytic cycles. wikipedia.orgorganic-chemistry.org These novel transformations offer alternative pathways for bond formation and molecular diversification.

Photoredox Catalysis: A significant area of innovation involves the use of visible-light photoredox catalysis to activate boronic acids. researchgate.netacs.org In this paradigm, a photocatalyst, upon light absorption, can engage in a single-electron transfer (SET) with a boronic acid derivative. This process can generate aryl radicals from this compound under exceptionally mild conditions. These radicals are highly reactive intermediates capable of participating in a variety of bond-forming events that are complementary to traditional two-electron cross-coupling pathways. nih.gov For instance, dual catalytic systems combining a photoredox catalyst with a nickel catalyst enable C(sp²)–C(sp³) bond formation, a challenging transformation using conventional methods. nih.gov This approach allows the 6-chloro-2-naphthalenyl moiety to be coupled with alkyl fragments, significantly broadening its synthetic utility. nih.gov

C–H Activation: Another frontier is the direct functionalization of unactivated C–H bonds, where this compound can serve as the coupling partner. scielo.brnih.gov Instead of relying on pre-functionalized substrates like organohalides, C–H activation strategies allow for the direct coupling of the 6-chloro-2-naphthalenyl group with arenes and heteroarenes. mdpi.comacs.org This methodology enhances atom economy and reduces the number of synthetic steps required to build complex molecules. nih.gov Catalytic systems, often based on palladium, rhodium, or copper, can direct the arylation to specific C–H bonds, offering a powerful tool for late-stage functionalization of complex molecules. mdpi.comnih.gov

These emerging catalytic cycles represent a paradigm shift, moving from the traditional role of boronic acids as nucleophilic partners for organohalides to versatile precursors for radical intermediates and coupling partners in C–H functionalization.

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis and application of this compound are being revolutionized by the integration of continuous flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced safety, scalability, process control, and speed. organic-chemistry.orgbeilstein-journals.org

Flow chemistry enables the rapid synthesis of boronic acids themselves under precisely controlled conditions, often with reaction times of seconds. organic-chemistry.org For reactions involving this compound, such as Suzuki-Miyaura couplings, flow reactors provide superior heat and mass transfer, allowing for higher reaction temperatures and pressures, which can accelerate reaction rates and improve yields. nih.gov The ability to telescope multiple reaction steps without intermediate isolation and purification is a key advantage, streamlining the synthesis of complex target molecules. nih.gov

Automated synthesis platforms, which often incorporate flow reactors, utilize algorithms and robotic systems to perform, monitor, and optimize chemical reactions with minimal human intervention. scribd.com Such a system could be programmed to explore a wide range of reaction parameters (e.g., catalyst, ligand, base, temperature) for a coupling reaction involving this compound, rapidly identifying the optimal conditions for yield and selectivity. This high-throughput experimentation accelerates process development and the discovery of new reaction protocols.

| Feature | Batch Processing | Flow Chemistry / Automated Platforms |

| Scalability | Challenging, often requires re-optimization | Straightforward, by extending run time |

| Safety | Higher risk with exotherms and hazardous reagents | Enhanced, small reaction volumes, better control |

| Process Control | Limited control over temperature/mixing gradients | Precise control over parameters (temp, pressure, time) |

| Reaction Time | Often hours to days | Seconds to minutes |

| Optimization | Slow, manual, one-at-a-time experiments | Rapid, automated, high-throughput screening |

This interactive table summarizes the key advantages of integrating flow chemistry and automation for syntheses involving this compound.

Theoretical Predictions and Computational Design for Enhanced Reactivity and Selectivity

Computational chemistry and theoretical modeling are becoming indispensable tools for understanding and predicting the behavior of catalytic systems involving this compound. These methods provide deep mechanistic insights that are often difficult to obtain through experimentation alone, guiding the rational design of more efficient and selective catalysts.